

Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-trimethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,6-Trimethylheptane

Cat. No.: B13826065

[Get Quote](#)

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of **2,3,6-Trimethylheptane**

Introduction: Deciphering the Complexity of a Branched Alkane

2,3,6-Trimethylheptane ($C_{10}H_{22}$) is a saturated hydrocarbon whose structural complexity belies its simple elemental composition. As a branched alkane with two chiral centers at the C2 and C3 positions, it presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of symmetry renders nearly every carbon and proton chemically unique, resulting in highly complex and information-rich spectra. This guide provides a comprehensive analysis of the predicted 1H and ^{13}C NMR spectra of **2,3,6-trimethylheptane**, offering a framework for researchers, scientists, and drug development professionals to interpret the spectra of similarly complex aliphatic molecules. We will delve into not only the spectral data itself but also the causality behind the experimental choices and the logic of spectral interpretation, grounding our analysis in the authoritative principles of modern NMR.

Experimental Protocol: A Self-Validating System for High-Fidelity Data Acquisition

The acquisition of high-quality NMR data is paramount and begins with meticulous sample preparation and thoughtfully chosen experimental parameters. The following protocol is

designed as a self-validating system, where each step contributes to the integrity and reproducibility of the final spectra.

Step 1: Sample Preparation

The goal of sample preparation is to create a magnetically homogeneous environment for the analyte molecules.

- Analyte Purity: Begin with a sample of **2,3,6-trimethylheptane** of the highest possible purity (>95%) to avoid spectral contamination.
- Solvent Selection: Choose a deuterated solvent in which the analyte is highly soluble. For a non-polar alkane, deuterated chloroform (CDCl_3) is an excellent choice. The deuterium signal is essential for the spectrometer's field-frequency lock, which compensates for magnetic field drift during the experiment.[1][2]
- Concentration:
 - For ^1H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl_3 . This concentration is sufficient for a strong signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.[3][4]
 - For ^{13}C NMR, a higher concentration of 20-50 mg is required due to the low natural abundance (1.1%) of the ^{13}C isotope.[3][5]
- Internal Standard: Add a minimal amount (1-2 μL of a dilute solution) of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its 12 equivalent protons and 4 equivalent carbons provide a sharp singlet at 0.00 ppm, serving as the universally accepted reference standard for both ^1H and ^{13}C NMR.[6]
- Filtration and Transfer: To ensure a solution free of particulate matter which can severely degrade magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2][4] The final sample height should be approximately 4-5 cm to ensure it spans the detection region of the NMR probe coil.[5]

Step 2: NMR Data Acquisition

The following parameters are recommended for a high-field NMR spectrometer (e.g., 500 MHz).

- ¹H NMR Spectroscopy:
 - Experiment: Standard single-pulse acquisition.
 - Spectral Width: ~12 ppm. This range is sufficient to cover the typical chemical shifts of alkanes.[\[7\]](#)
 - Acquisition Time: 2-3 seconds. Allows for good digital resolution.
 - Relaxation Delay (d1): 2 seconds. Ensures full relaxation of protons for accurate integration.
 - Number of Scans: 16 scans. To improve the signal-to-noise ratio.
- ¹³C and DEPT NMR Spectroscopy:
 - Experiment: Proton-decoupled pulse sequence for standard ¹³C; DEPT-90 and DEPT-135 pulse programs for multiplicity analysis.
 - Spectral Width: ~60 ppm. Sufficient for the aliphatic region where all carbons of **2,3,6-trimethylheptane** will resonate.[\[7\]](#)
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024 or more, as needed to achieve adequate signal-to-noise.
 - DEPT Analysis: The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for validating carbon assignments.[\[8\]](#)[\[9\]](#)
 - DEPT-90: Shows only methine (CH) carbons as positive signals.
 - DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals, and methylene (CH₂) carbons as negative signals. Quaternary carbons are absent in both DEPT spectra.[\[8\]](#)[\[10\]](#)

- 2D NMR Spectroscopy (COSY & HSQC):

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[11] It is invaluable for tracing the connectivity of the carbon backbone.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D map correlating each proton signal with the carbon signal to which it is directly attached (a one-bond correlation).[11] It provides unambiguous C-H connections.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

Due to the presence of two chiral centers (C2 and C3), all ten carbon atoms in **2,3,6-trimethylheptane** are chemically non-equivalent and are expected to produce ten distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts, based on established correlations for branched alkanes and database information, provide a clear fingerprint of the carbon skeleton.[6][7]

Carbon Atom	Predicted Chemical Shift (δ , ppm)[6]	Carbon Type (from DEPT)	Rationale for Assignment
C1 (Methyl on C2)	11.5	CH ₃	Highly shielded primary carbon.
Methyl on C3	15.6	CH ₃	Primary carbon, slightly deshielded by proximity to two methine groups.
Isopropyl Methyls (on C6)	22.7	CH ₃	Two equivalent primary carbons on the isopropyl group.
C7	25.1	CH	Methine carbon of the isopropyl group.
C2	28.5	CH	Methine carbon, deshielded by three adjacent carbons.
C5	31.6	CH ₂	Methylene carbon, typical chemical shift for a -CH ₂ - in an alkane chain.
C3	34.6	CH	Methine carbon, deshielded by three adjacent carbons.
C4	39.5	CH ₂	Methylene carbon, slightly deshielded due to its position between two methine carbons.
C6	45.3	CH	Methine carbon, deshielded by its position in the chain.

Note: The specific assignments for C2, C3, and C6, as well as C4 and C5, would be definitively confirmed using 2D NMR techniques.

The DEPT-135 spectrum would validate these assignments by showing positive signals for the four methyl groups and the four methine carbons, and negative signals for the two methylene carbons (C4 and C5). The DEPT-90 spectrum would further clarify this by showing only the four methine carbons (C2, C3, C6, C7).

¹H NMR Spectral Analysis: The Impact of Chirality and Diastereotopicity

The ¹H NMR spectrum of **2,3,6-trimethylheptane** is predicted to be significantly more complex than its ¹³C spectrum. The two chiral centers render the two protons on each methylene group (C4 and C5) diastereotopic.^[5] This means they are in chemically non-equivalent environments and will have different chemical shifts, and they will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling). This leads to more signals and more complex splitting patterns than would be expected for a similar achiral molecule. All protons in alkanes are expected to resonate in the highly shielded region of the spectrum, typically between 0.7 and 1.6 ppm.^[7]

Predicted ¹H NMR Data and Interpretation:

Proton(s)	Predicted δ (ppm)	Integration	Predicted Multiplicity	Coupling Partners
H1 (CH ₃ on C2)	~0.85	3H	Doublet	H2
Methyl on C3	~0.87	3H	Doublet	H3
Isopropyl Methyls	~0.88	6H	Doublet	H6
H7 (CH on Isopropyl)	~1.50	1H	Multiplet	H6, Isopropyl Methyls
H4a, H4b	~1.10 - 1.30	2H	Multiplets	H3, H5a, H5b
H5a, H5b	~1.30 - 1.45	2H	Multiplets	H4a, H4b, H6
H2	~1.60	1H	Multiplet	H1, H3
H3	~1.55	1H	Multiplet	Methyl on C3, H2, H4a, H4b
H6	~1.40	1H	Multiplet	H5a, H5b, H7

- Methyl Signals (H1, Methyl on C3, Isopropyl Methyls): These will appear as overlapping doublets around 0.85-0.90 ppm, each split by the single proton on its adjacent methine carbon.
- Methylene Protons (H4, H5): The diastereotopic protons on C4 and C5 will each give rise to a separate, complex multiplet. For example, H4a would be split by H4b (geminal coupling), H3 (vicinal), and potentially H5a/H5b (long-range). This results in complex, overlapping signals in the central region of the spectrum (~1.10-1.45 ppm).
- Methine Protons (H2, H3, H6, H7): These will appear as highly complex multiplets at the most downfield region of the aliphatic spectrum (~1.40-1.60 ppm) because they are split by numerous neighboring protons. For instance, H3 is coupled to the three protons of its methyl group, to H2, and to the two diastereotopic protons H4a and H4b, resulting in a very complex signal.

2D NMR for Unambiguous Structural Verification

To resolve the ambiguities inherent in the complex, overlapping 1D spectra, 2D NMR experiments are essential.

COSY: Tracing the Proton Network

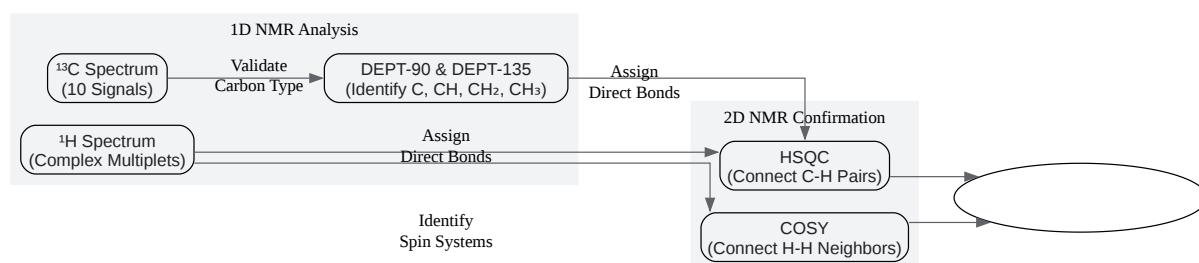
A ^1H - ^1H COSY spectrum reveals which protons are coupled to one another. For **2,3,6-trimethylheptane**, it would provide a clear roadmap of the proton connectivity along the carbon backbone. The diagram below illustrates the expected key correlations.

Caption: Expected ^1H - ^1H COSY correlations in **2,3,6-trimethylheptane**.

HSQC: Linking Protons to Carbons

An HSQC spectrum would definitively connect each proton signal to its directly attached carbon. This experiment is the most powerful tool for validating the assignments made in both the ^1H and ^{13}C spectra. For example, it would show a cross-peak connecting the ^1H signal at ~ 1.60 ppm to the ^{13}C signal at ~ 28.5 ppm, confirming both as belonging to the C2/H2 pair.

The logical workflow for spectral assignment using this integrated approach is outlined below.



[Click to download full resolution via product page](#)

Caption: Integrated NMR workflow for structural elucidation.

Conclusion

The complete NMR characterization of **2,3,6-trimethylheptane** is a non-trivial exercise that showcases the power of a multi-faceted NMR approach. While the 1D ^{13}C spectrum provides a clear count of the unique carbon environments, the 1D ^1H spectrum is marked by significant signal overlap and complex splitting patterns arising from the molecule's chiral nature and the resulting diastereotopicity of its methylene protons. A definitive and trustworthy structural assignment is therefore only possible through the synergistic application of 1D techniques like DEPT and 2D correlation experiments such as COSY and HSQC. This in-depth guide provides the experimental and interpretive framework necessary to confidently elucidate the structure of this and other complex, non-symmetrical aliphatic compounds.

References

- Organamation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in ^1H NMR Spectroscopy: Examples.
- Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- LibreTexts Chemistry. (2023, September 26). Structure Determination of Alkanes Using ^{13}C -NMR and ^1H -NMR.
- OpenOChem Learn. (n.d.). Alkanes.
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- SpectraBase. (2024). Heptane, 2,3,6-trimethyl-. John Wiley & Sons, Inc.
- Schaller, C. (n.d.). NMR Sample Preparation.
- Wikipedia. (n.d.). Alkane.
- European Journal of Organic Chemistry. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- Analytical Chemistry. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- LibreTexts Chemistry. (2023, January 29). NMR - Interpretation.
- ACS Publications. (1971). Carbon-13 Magnetic Resonance of Some Branched Alkanes. *Macromolecules*.
- KPU Pressbooks. (n.d.). 6.6 ^1H NMR Spectra and Interpretation (Part I). *Organic Chemistry I*.
- LibreTexts Chemistry. (2020, May 30). 12.12: ^{13}C NMR Spectroscopy and DEPT.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Jasperse, C. (n.d.). Short Summary of ^1H -NMR Interpretation.

- PubMed Central. (2022, February 12). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy.
- ProQuest. (n.d.). Applying 2D NMR methods to the structural elucidation of complex natural products.
- Med School Coach. (2022, January 17). Everything You Need To Know About NMR Spectra | MCAT Content [Video]. YouTube.
- Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes.
- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ^{13}C NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Identifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 2. Human Metabolome Database: ^1H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0031246) [hmdb.ca]
- 3. ^1H NMR Spectrum [acadiau.ca]
- 4. Heptane, 2,3,6-trimethyl- [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 8. Heptane, 2,3,6-trimethyl- | C10H22 | CID 19944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NMR Spectra Database [acadiau.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. C7H16 ^{13}C nmr spectrum of heptane analysis of chemical shifts ppm interpretation of ^{13}C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry

revision notes [docbrown.info]

- To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) spectra of 2,3,6-trimethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13826065#nuclear-magnetic-resonance-nmr-spectra-of-2-3-6-trimethylheptane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com